molecular formula C17H20N2O2 B3174822 N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide CAS No. 954275-29-7

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide

Cat. No.: B3174822
CAS No.: 954275-29-7
M. Wt: 284.35 g/mol
InChI Key: BLCDUMXUQAOAFA-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: is an organic compound that belongs to the class of amides This compound features a propanamide backbone with a 3-amino-2-methylphenyl group and a 2-methylphenoxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can be achieved through a multi-step process:

    Formation of the Amide Bond: The initial step involves the reaction of 3-amino-2-methylbenzoic acid with 2-(2-methylphenoxy)propanoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of This compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide bond can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and alcohols.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide exerts its effects depends on its specific application:

    Pharmacological Action: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The compound’s functional groups participate in various chemical reactions, influencing the overall reaction mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-acetamide: Similar structure but with an acetamide backbone.

    N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide: Similar structure but with a butanamide backbone.

Uniqueness

N-(3-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-4-5-10-16(11)21-13(3)17(20)19-15-9-6-8-14(18)12(15)2/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCDUMXUQAOAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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